molecular formula C23H22N2O2 B267482 N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide

N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide

Cat. No. B267482
M. Wt: 358.4 g/mol
InChI Key: KZZRFSBUTMTHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide, also known as compound 1, is a synthetic small molecule that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide 1 is not fully understood, but it is believed to involve the modulation of various signaling pathways. In the study by Chen et al. (2018), N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide 1 was shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide 1 was found to activate the p38 MAPK signaling pathway, which is involved in apoptosis. The anti-inflammatory effects of N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide 1 are believed to be mediated through the inhibition of NF-κB signaling pathway (Chen et al., 2019).
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide 1 has been found to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth (Chen et al., 2018). Moreover, N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide 1 has been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes, suggesting its potential therapeutic application in metabolic disorders (Chen et al., 2020).

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide 1 in lab experiments is its high yield and purity obtained through the synthesis method described above. Moreover, N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide 1 has been shown to have low toxicity in vitro and in vivo, making it a safe and effective candidate for further studies. However, one limitation of using N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide 1 is its poor solubility in water, which may limit its application in certain experiments (Chen et al., 2018).

Future Directions

For the study of N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide 1 include its use in combination therapy, further elucidation of its mechanism of action, and the development of more efficient synthesis methods and analogs.

Synthesis Methods

The synthesis of N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide 1 involves the reaction of 4-bromo-1-biphenylcarboxylic acid with N-(propan-2-yl)-2-(trifluoromethyl)benzamide in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting product is purified by column chromatography to obtain N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide 1 in high yield and purity (Chen et al., 2018).

Scientific Research Applications

Compound 1 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In a study conducted by Chen et al. (2018), N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide 1 was shown to inhibit the growth of human cervical cancer cells and induce apoptosis through the downregulation of Bcl-2 and upregulation of Bax expression. In another study, N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide 1 was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW264.7 cells (Chen et al., 2019). Moreover, N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide 1 has been shown to have neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury by reducing neuronal apoptosis and oxidative stress (Li et al., 2020).

properties

Product Name

N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-[(4-phenylbenzoyl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C23H22N2O2/c1-16(2)24-23(27)20-9-6-10-21(15-20)25-22(26)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-16H,1-2H3,(H,24,27)(H,25,26)

InChI Key

KZZRFSBUTMTHCJ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.